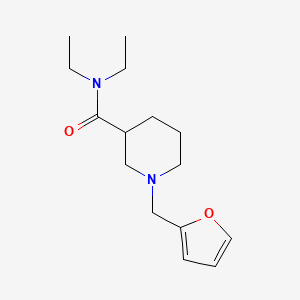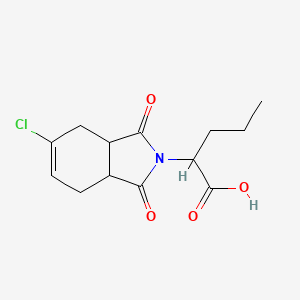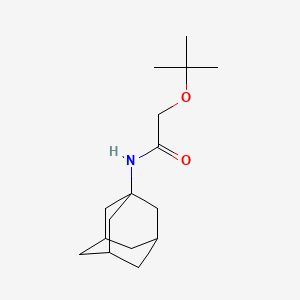
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. DFPM belongs to the family of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various scientific studies.
Mecanismo De Acción
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and other diseases. Inhibition of HDAC by N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit HDAC activity and its potential therapeutic applications in cancer and inflammatory conditions. However, N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune conditions. Additionally, further studies are needed to better understand the mechanism of action of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide and its potential toxicity at high doses.
Métodos De Síntesis
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate compound is then reacted with diethylamine to form N,N-diethyl-2-furylacetylamine. The final step involves the reaction of N,N-diethyl-2-furylacetylamine with piperidinecarboxylic acid to form N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast, lung, and colon cancer. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Propiedades
IUPAC Name |
N,N-diethyl-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-17(4-2)15(18)13-7-5-9-16(11-13)12-14-8-6-10-19-14/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDVPQHUCXTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)

![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)

![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)